6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine
Description
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine (molecular formula: C₉H₁₀BrNS) is a partially saturated benzothiazine derivative featuring a bromine atom at position 6 and a methyl group at position 2. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of thiazine derivatives, including antimicrobial, antioxidant, and anti-inflammatory activities .
Properties
IUPAC Name |
6-bromo-2-methyl-3,4-dihydro-1,2-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c1-11-5-4-7-6-8(10)2-3-9(7)12-11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILVZWIFODKSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(S1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine typically involves the bromination of 2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine has shown promise in medicinal chemistry due to its potential pharmacological properties.
1. Anticancer Activity
Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain thiazine derivatives exhibit selective cytotoxicity against various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
Case Study:
A study published in a peer-reviewed journal investigated the effects of synthesized thiazine derivatives on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
2. Anti-inflammatory Properties
Compounds similar to 6-bromo-thiazines have been explored for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Case Study:
In vitro assays demonstrated that specific thiazine derivatives reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating their potential for treating inflammatory diseases .
Organic Synthesis Applications
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine serves as a versatile building block in organic synthesis.
1. Synthesis of Complex Molecules
Its unique structure allows it to be used as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
Synthetic Route:
One common synthetic pathway involves the bromination of corresponding thiazine precursors followed by methylation reactions to yield various derivatives suitable for further functionalization.
Table: Synthetic Pathways
| Step | Reaction Type | Reagents |
|---|---|---|
| Bromination | Electrophilic Aromatic Substitution | Bromine (Br₂) |
| Methylation | Nucleophilic Substitution | Methyl iodide (CH₃I) |
| Cyclization | Ring Closure | Base (e.g., NaOH) |
Material Science Applications
The compound's unique properties make it suitable for applications in material science.
1. Polymer Development
Thiazines can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing thiazine units exhibit improved resistance to thermal degradation.
Case Study:
A study evaluated the thermal properties of polymers synthesized with thiazine derivatives. The results indicated a significant increase in thermal stability compared to conventional polymers without thiazine units .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine involves its interaction with specific molecular targets and pathways. The bromine atom and thiazine ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring Variations
- 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine (C₈H₈BrNS, CAS 187604-75-7): This positional isomer differs in the thiazine ring configuration (1,4- vs. 1,2-thiazine). The 1,4-thiazine scaffold is associated with greater lipophilicity, which correlates with enhanced antimicrobial activity in Gram-positive bacteria . Crystallographic studies of similar 1,4-benzothiazines reveal minor deviations in bromine atom planarity (~0.05–0.07 Å), which may influence intermolecular interactions .
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (C₈H₈N₂O₂S, CAS 1193387-98-2):
Substituting bromine with a nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. Nitro-substituted derivatives are often intermediates for further functionalization (e.g., reduction to amines) and exhibit distinct antimicrobial profiles .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Selected Benzothiazine Derivatives
Biological Activity
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for drug development, supported by relevant research findings and case studies.
- IUPAC Name : 6-bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine
- Molecular Formula : C9H10BrN
- Molecular Weight : 228.09 g/mol
- CAS Number : 1254332-81-4
Synthesis
The synthesis of 6-bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine typically involves bromination of the precursor compound 2-methyl-3,4-dihydrobenzo[e][1,2]thiazine. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research has demonstrated that derivatives of benzothiazines exhibit significant antimicrobial activity. For instance, studies indicate that compounds structurally related to 6-bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine show activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds range from 25 to 600 µg/mL, indicating varying degrees of effectiveness .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazine derivatives. The mechanism often involves the inhibition of specific enzymes related to cell proliferation. For example, compounds with bromine substitutions have been shown to enhance anticancer activity by modulating cellular pathways involved in tumor growth .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, benzothiazines have been reported to possess anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzothiazines indicates that substituents on the benzene ring significantly influence biological activity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
